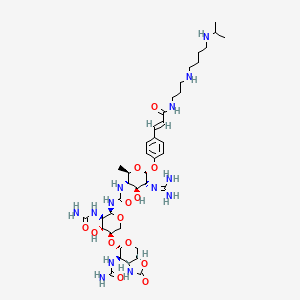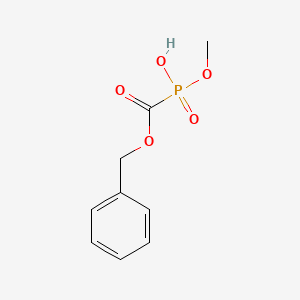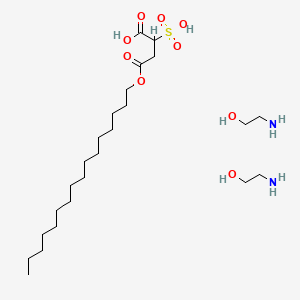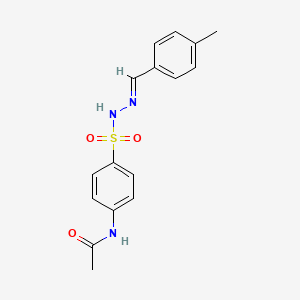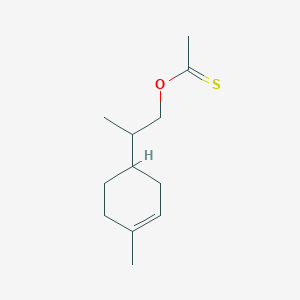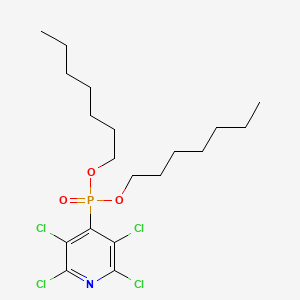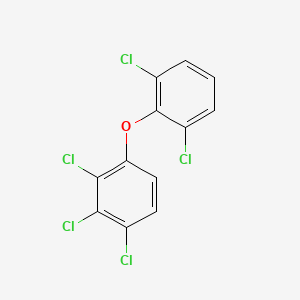
2,2',3,4,6'-Pentachlorodiphenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,3,4,6’-Pentachlorodiphenyl ether is a chlorinated diphenyl ether with the molecular formula C12H5Cl5O. It is a member of the polychlorinated diphenyl ethers (PCDEs) family, which are known for their persistence in the environment and potential for bioaccumulation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,4,6’-Pentachlorodiphenyl ether typically involves the condensation of chlorinated phenols with chlorinated benzenes. For instance, pentachlorophenol can react with 1,2,4,5-tetrachlorobenzene in the presence of a catalyst such as iron or copper oxides . The reaction is usually carried out at elevated temperatures around 350°C .
Industrial Production Methods
Industrial production methods for 2,2’,3,4,6’-Pentachlorodiphenyl ether are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’,3,4,6’-Pentachlorodiphenyl ether can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of chlorinated quinones.
Reduction: This can result in the formation of less chlorinated diphenyl ethers.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce chlorinated quinones, while reduction can yield less chlorinated diphenyl ethers .
Wissenschaftliche Forschungsanwendungen
2,2’,3,4,6’-Pentachlorodiphenyl ether has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of chlorinated aromatic compounds.
Biology: Research on its bioaccumulation and toxicity helps in understanding the environmental impact of PCDEs.
Medicine: Studies on its effects on human health contribute to the development of safety regulations.
Industry: It is used in the production of flame retardants and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,2’,3,4,6’-Pentachlorodiphenyl ether involves its interaction with cellular components. It can disrupt cellular membranes and interfere with enzyme functions. The compound’s high lipophilicity allows it to accumulate in fatty tissues, leading to prolonged biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’,4,4’,6-Pentachlorodiphenyl ether
- 2,2’,3,3’,6-Pentachlorodiphenyl ether
- 2,2’,4,4’,5-Pentachlorodiphenyl ether
Uniqueness
2,2’,3,4,6’-Pentachlorodiphenyl ether is unique due to its specific chlorination pattern, which affects its chemical properties and biological activity. Compared to other similar compounds, it may have different environmental persistence and toxicity profiles .
Eigenschaften
CAS-Nummer |
85918-35-0 |
|---|---|
Molekularformel |
C12H5Cl5O |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
1,2,3-trichloro-4-(2,6-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H5Cl5O/c13-6-4-5-9(11(17)10(6)16)18-12-7(14)2-1-3-8(12)15/h1-5H |
InChI-Schlüssel |
JGXAONSRHOSPTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)OC2=C(C(=C(C=C2)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Bis(2-hydroxyethyl)amino]ethanol;(1-hydroxy-1-phosphonoethyl)phosphonic acid](/img/structure/B12681592.png)
